
1-Benzyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1-phenylurea, also known as BPPU, is a novel compound that has gained significant attention in the scientific community for its potential therapeutic applications. BPPU belongs to the class of urea derivatives and has been shown to exhibit potent biological activity against various diseases.
Applications De Recherche Scientifique
Electropolymerization and Conducting Polymers
The electropolymerization of 1,4-bis(pyrrol-2-yl)benzene highlights the potential of using similar compounds for developing conducting polymers. The study demonstrates the synthesis of highly electroactive polymers with low oxidation potentials, indicating its utility in creating new materials for electronic applications (Larmat et al., 1996).
Antitubercular Activity
Research on pyrrole derivatives, including studies on 1,3,4-oxadiazole benzothioate derivatives, reveals their potential as antitubercular agents. These compounds have shown moderate to good activity against Mycobacterium tuberculosis, contributing to the search for new treatments for tuberculosis (Joshi et al., 2015).
Antimicrobial Agents
The synthesis and characterization of novel compounds with potential antimicrobial activity demonstrate the role of 1-Benzyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1-phenylurea derivatives in developing new antimicrobial agents. These compounds have been tested against various bacteria and fungi, showing significant activity and highlighting their potential in addressing resistance issues (Desai et al., 2017).
Metal Complexation and Spectroscopic Studies
Complexation studies of related compounds with metal ions such as magnesium (II), zinc(II), and barium (II) shed light on the potential of this compound derivatives in forming metal complexes. These studies provide insights into their structural properties and potential applications in catalysis and material science (Petroliagi et al., 2000).
In vivo Biological Studies
Investigations into the glucose-6-phosphatase inhibitory activity of related thiourea derivatives in vivo reveal their therapeutic potential in managing diabetes. These studies highlight the capacity of this compound derivatives to impact glucose metabolism, offering a basis for developing new antidiabetic treatments (Naz et al., 2020).
Propriétés
IUPAC Name |
1-benzyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-19-12-14-23(15-13-19)27-18-21(16-24(27)29)26-25(30)28(22-10-6-3-7-11-22)17-20-8-4-2-5-9-20/h2-15,21H,16-18H2,1H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMCWIUYKMLRJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

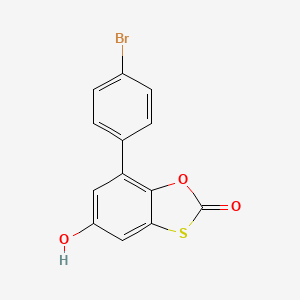

![1-(9-Bromo-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2379904.png)

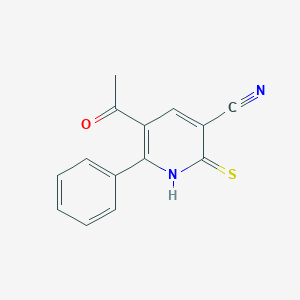
![Tert-butyl N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)carbamate](/img/structure/B2379907.png)
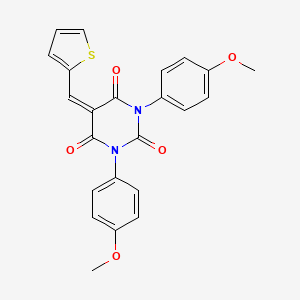
![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-isopropylacetamide](/img/structure/B2379909.png)
![[4-(Methylamino)cyclohexyl]methanol](/img/structure/B2379911.png)
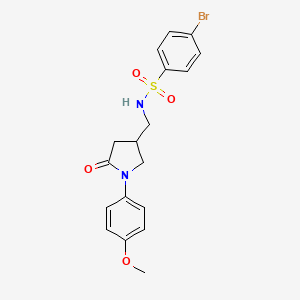
![8-(2-chloroethyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2379915.png)
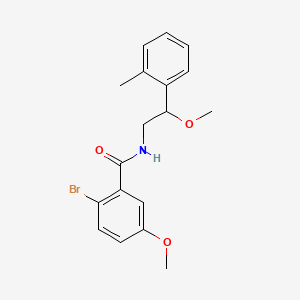
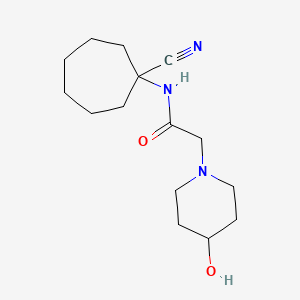
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2379923.png)